Pentanedioic acid benzyl ester 2,5-dioxo-pyrrolidin-1-yl ester

Description

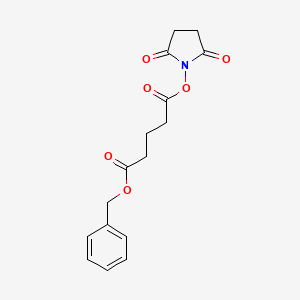

Pentanedioic acid benzyl ester 2,5-dioxo-pyrrolidin-1-yl ester is a bifunctional ester derivative containing two reactive groups: a benzyl ester and a 2,5-dioxo-pyrrolidin-1-yl (DOP) ester. The benzyl ester serves as a protecting group for carboxylic acids, offering stability under acidic and basic conditions, while the DOP ester acts as an activating group for nucleophilic substitution, facilitating amide bond formation in peptide synthesis or bioconjugation chemistry. This compound is typically employed in organic synthesis, particularly in the preparation of prodrugs, enzyme inhibitors, or polymer-functionalized molecules .

Properties

IUPAC Name |

1-O-benzyl 5-O-(2,5-dioxopyrrolidin-1-yl) pentanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO6/c18-13-9-10-14(19)17(13)23-16(21)8-4-7-15(20)22-11-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBSKLACMJQNRED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Esterification and Activation

The most widely reported approach involves two sequential steps: (1) mono-benzylation of glutaric acid or its anhydride, followed by (2) NHS ester formation on the remaining carboxylic acid. Alternative routes employ acid chloride intermediates or enzymatic catalysis, though the latter remains underexplored for this specific compound.

Key Challenges and Solutions

Selective mono-esterification of glutaric acid’s α- and γ-carboxylic acids is challenging due to their similar reactivity. Glutaric anhydride ring-opening with benzyl alcohol circumvents this by inherently favoring mono-ester formation. Subsequent NHS activation leverages carbodiimide coupling or acid chloride chemistry, both well-documented in peptide synthesis.

Stepwise Synthesis via Glutaric Anhydride Ring-Opening

Synthesis of Glutaric Acid Mono-Benzyl Ester

Glutaric anhydride reacts with benzyl alcohol in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C to yield glutaric acid mono-benzyl ester. A 1:1 molar ratio ensures minimal bis-ester formation, with yields typically exceeding 85% after recrystallization from acetone/water.

Procedure :

Mechanistic Insights

The anhydride’s electrophilic carbonyl carbon undergoes nucleophilic attack by benzyl alcohol, yielding a mono-ester and liberating one equivalent of carboxylic acid. Steric hindrance from the benzyl group suppresses further esterification, though trace bis-ester (<5%) may require chromatographic removal.

NHS Ester Formation Using Carbodiimide Coupling

DCC/HOSu-Mediated Activation

The mono-benzyl glutaric acid is treated with N-hydroxysuccinimide (HOSu) and DCC in THF or ethyl acetate to form the NHS ester. This method, adapted from peptide coupling protocols, achieves yields of 90–96%.

Procedure :

Side Reactions and Mitigation

Overactivation may produce bis-NHS esters, particularly if excess HOSu or DCC is used. Stoichiometric control and low-temperature operation minimize this, while NaHCO₃ washes remove unreacted HOSu.

Alternative Methods: Acid Chloride Activation

Glutaryl Chloride Synthesis

Glutaric acid reacts with thionyl chloride (SOCl₂) or oxalyl chloride to form glutaryl chloride, a reactive intermediate for subsequent esterification. This route avoids carbodiimide byproducts but requires stringent moisture control.

Procedure :

NHS Ester Formation from Acid Chloride

The mono-benzyl glutaryl chloride is treated with HOSu and triethylamine in THF, yielding the NHS ester in 85–90% yield after recrystallization.

Procedure :

-

Add HOSu (1.1 equiv) to glutaryl chloride (1.0 equiv) in THF at 0°C.

-

Introduce triethylamine (2.2 equiv) dropwise.

-

Stir for 2 h, concentrate, and recrystallize from isopropyl alcohol.

Optimization and Yield Analysis

Table 1. Comparative analysis of synthetic methods for pentanedioic acid benzyl ester 2,5-dioxo-pyrrolidin-1-yl ester.

The DCC/HOSu method offers superior yields and scalability, while the acid chloride route provides faster reaction times. Enzymatic approaches, though eco-friendly, remain speculative for this target.

Industrial and Scalable Considerations

Chemical Reactions Analysis

Types of Reactions

Pentanedioic acid benzyl ester 2,5-dioxo-pyrrolidin-1-yl ester undergoes several types of chemical reactions, including:

Substitution Reactions: The NHS ester group can react with primary amines to form stable amide bonds.

Cycloaddition Reactions: The tetrazine moiety can participate in inverse electron demand Diels-Alder reactions with strained alkenes such as trans-cyclooctene.

Common Reagents and Conditions

Substitution Reactions: Common reagents include primary amines, and the reaction typically occurs in an organic solvent such as dimethylformamide (DMF) at room temperature.

Cycloaddition Reactions: Strained alkenes like trans-cyclooctene are used, and the reaction can proceed at room temperature or slightly elevated temperatures.

Major Products

Substitution Reactions: The major products are amide derivatives.

Cycloaddition Reactions: The major products are stable covalent linkages formed between the tetrazine and the strained alkene.

Scientific Research Applications

Pentanedioic acid benzyl ester 2,5-dioxo-pyrrolidin-1-yl ester has several scientific research applications:

Chemistry: Used in the synthesis of complex molecules through bioorthogonal reactions.

Biology: Employed in bioconjugation techniques to label biomolecules.

Medicine: Utilized in the development of radio ligands for PET imaging, aiding in the diagnosis and study of various diseases.

Mechanism of Action

The mechanism of action of pentanedioic acid benzyl ester 2,5-dioxo-pyrrolidin-1-yl ester involves its functional groups:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Compound A : Pentanedioic Acid Mono-(4-Acetyl-2-Methoxy-Phenyl) Ester ()

- Structure : Contains a pentanedioic acid backbone with a single ester linkage to a 4-acetyl-2-methoxy-phenyl group.

- Key Differences : Lacks the DOP ester group and benzyl protection.

- Application: Evaluated as a NADPH oxidase (NOX) inhibitor, demonstrating that chain length (pentanedioic vs. heptanedioic) modulates inhibitory activity. The absence of the DOP ester limits its utility in bioconjugation .

Compound B : (S)-2-(19-tert-Butoxycarbonylnonadecanoylamino)Pentanedioic Acid 1-tert-Butyl Ester 5-DOP Ester ()

- Structure : Features a long-chain fatty acid (C19), a tert-butyl ester, and a DOP ester.

- Key Differences: The tert-butyl ester enhances stability under acidic conditions compared to the benzyl ester. The long hydrophobic chain enables applications in materials science (e.g., lipid-based nanoparticles).

- Application : Used in bioconjugation due to the DOP group’s reactivity, with the tert-butyl ester requiring strong acids (e.g., TFA) for deprotection .

Compound C : 2,5-Dioxopyrrolidin-1-yl 4-(Pyren-1-yl)Butanoate ()

- Structure: Contains a pyrene fluorophore linked via a butanoate-DOP ester.

- Key Differences: The pyrene group confers fluorescence, enabling tracking in biological systems. The shorter chain (butanoate vs. pentanedioate) may reduce steric hindrance in conjugation reactions.

- Application : Utilized in fluorescent labeling of proteins or nucleic acids .

Compound D : 2-(Dimethylamino)-4-(2-Pyridinyldithio)Butanoic Acid DOP Ester ()

- Structure: Incorporates a disulfide linker and dimethylamino group.

- Key Differences: The disulfide bond allows redox-sensitive cleavage, while the dimethylamino group enhances solubility in aqueous environments.

- Application : Critical in antibody-drug conjugate (ADC) synthesis for site-specific payload attachment .

Reactivity and Stability

| Compound | Reactive Groups | Stability Profile | Deprotection/Cleavage Conditions |

|---|---|---|---|

| Target Compound | Benzyl ester, DOP ester | Stable under basic conditions; benzyl ester cleaved via hydrogenolysis | H₂/Pd-C for benzyl; DOP reacts with amines |

| Compound B (tert-butyl) | tert-Butyl ester, DOP | Acid-stable; labile in strong acids | TFA or HCl in dioxane |

| Compound C (pyrene) | DOP ester, pyrene | Light-sensitive due to pyrene | Amine-mediated conjugation |

| Compound D (disulfide) | DOP ester, disulfide | Redox-labile (cleaved by glutathione) | Thiol-containing buffers |

Key Research Findings

- Chain Length Impact: Pentanedioic acid derivatives (C5) exhibit distinct reactivity and bioactivity compared to longer-chain analogs (e.g., C7 or C19). For example, Compound A’s NOX inhibition efficacy is chain-length-dependent .

- Ester Group Selection : Benzyl esters are preferred for stability in basic media, while tert-butyl esters suit acid-sensitive syntheses. DOP esters are universally favored for amine conjugation across applications .

- Functionalization: Addition of fluorophores (pyrene) or redox-sensitive linkers (disulfide) tailors compounds for diagnostic or therapeutic uses, respectively .

Biological Activity

Pentanedioic acid benzyl ester 2,5-dioxo-pyrrolidin-1-yl ester, a compound with the molecular formula , has garnered attention for its diverse applications in chemistry and biology. This article explores its biological activity, synthesis methods, and potential therapeutic applications, supported by relevant research findings and data.

Overview of the Compound

This compound is notable for its role in bioorthogonal chemistry and bioconjugation techniques. These applications are crucial in the synthesis of complex molecules and the labeling of biomolecules for imaging and therapeutic purposes.

Synthesis Methods

The synthesis of this compound typically involves the reaction of pentanedioic acid derivatives with benzylamine and N-hydroxysuccinimide (NHS) esters. The process often employs coupling agents like dicyclohexylcarbodiimide (DCC) to facilitate ester bond formation under mild conditions.

Synthetic Route Summary

| Step | Reagents | Conditions |

|---|---|---|

| Esterification | Pentanedioic acid, Benzylamine | Mild conditions with DCC |

| Formation of NHS ester | NHS | Room temperature |

The biological activity of this compound is primarily attributed to its functional groups that enable it to participate in various chemical reactions. These include substitution reactions with primary amines and cycloaddition reactions with strained alkenes. The compound's ability to form stable covalent linkages makes it a valuable tool in drug development and molecular imaging.

Case Studies and Research Findings

- Bioconjugation Applications : Recent studies have highlighted the use of this compound in bioconjugation techniques to label antibodies and other biomolecules. This labeling is essential for tracking biological processes in vivo and enhancing the efficacy of targeted therapies.

- Therapeutic Potential : Research indicates that derivatives of related compounds exhibit anticonvulsant properties. For example, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), a similar structure, demonstrated significant protection against seizures in various animal models, suggesting potential therapeutic applications for epilepsy .

- Imaging Techniques : The compound has been utilized in the development of radio ligands for positron emission tomography (PET) imaging systems, aiding in the diagnosis of diseases such as cancer.

Comparative Analysis with Similar Compounds

This compound can be compared with other compounds possessing similar functionalities:

| Compound | Structure | Unique Features |

|---|---|---|

| Methyltetrazine-NHS Ester | Methyl group instead of benzyl | Used in bioconjugation but lacks dual functionality |

| TCO-PNB Ester | Contains trans-cyclooctene moiety | Focused on cycloaddition reactions |

| Biotin-Benzyl-Tetrazine | Biotin moiety included | Enhanced affinity for biological targets |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Pentanedioic acid benzyl ester 2,5-dioxo-pyrrolidin-1-yl ester, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is typically synthesized via stepwise esterification. First, pentanedioic acid is activated using 2,5-dioxopyrrolidin-1-yl esters (e.g., N-hydroxysuccinimide esters) to form the activated intermediate. Benzyl esterification follows under mild acidic conditions. To optimize efficiency:

- Use coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) for high-yield activation .

- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC with a pH 6.5 ammonium acetate buffer for separation .

- Purify intermediates using membrane-based separation technologies (e.g., nanofiltration) to remove unreacted reagents .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

- Methodological Answer : Prioritize:

- ¹H/¹³C NMR : Look for benzyl ester protons (δ 5.1–5.3 ppm) and pyrrolidinone carbonyl carbons (δ 170–175 ppm) .

- FT-IR : Confirm ester C=O stretches (~1740 cm⁻¹) and amide bands (~1650 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₀H₁₈N₂O₆) with <2 ppm error .

- Data Table :

| Technique | Key Peaks/Data | Significance |

|---|---|---|

| ¹H NMR | δ 5.1–5.3 (s, 2H, CH₂Ph) | Benzyl group confirmation |

| ¹³C NMR | δ 170.5 (C=O, pyrrolidinone) | Core structure validation |

| HRMS | [M+H]⁺ = 383.1234 | Molecular formula verification |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound (e.g., cytotoxicity vs. anti-inflammatory effects)?

- Methodological Answer :

- Variable Control : Standardize bioassay conditions (e.g., cell lines, incubation time). For cytotoxicity, use MTT assays with S. siphonella-derived compounds as positive controls .

- Purity Verification : Employ reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to confirm >95% purity .

- Mechanistic Studies : Use transcriptomic profiling to differentiate pro-apoptotic (cytotoxic) vs. NF-κB inhibition (anti-inflammatory) pathways .

Q. What strategies are effective for optimizing the compound’s stability in aqueous drug delivery systems?

- Methodological Answer :

- Prodrug Design : Incorporate enzymatically cleavable linkers (e.g., esterase-sensitive groups) to enhance stability until target release .

- Formulation Screening : Test lipid-based nanoparticles (e.g., using virgin coconut oil as a carrier) to improve solubility and reduce hydrolysis .

- Accelerated Stability Testing : Use Arrhenius modeling under varying pH (4–8) and temperature (25–40°C) to predict degradation kinetics .

Q. How can process simulation tools improve scalability of its synthesis while minimizing side reactions?

- Methodological Answer :

- Dynamic Modeling : Use Aspen Plus® to simulate reaction kinetics and identify temperature/pH thresholds that minimize diketopiperazine byproducts .

- In-Line Analytics : Integrate PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring of esterification .

- Scale-Up Protocols : Maintain shear stress <0.5 Pa during mixing to prevent particle aggregation in large batches .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response relationships in its pharmacological studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to a four-parameter logistic model (IC₅₀, Hill slope) using GraphPad Prism®.

- Error Analysis : Apply Welch’s t-test for heterogeneous variances between biological replicates .

- Meta-Analysis : Compare EC₅₀ values across studies using standardized units (e.g., µM ± SEM) and funnel plots to detect publication bias .

Q. How can researchers validate the compound’s role in inhibiting microbial quorum sensing?

- Methodological Answer :

- QS Reporter Strains : Use Chromobacterium violaceum CV026 for violacein inhibition assays (anti-QS activity) .

- Molecular Docking : Simulate binding to LuxR-type receptors (PDB ID: 3IX8) with AutoDock Vina® to predict interaction sites .

- Metabolomic Profiling : Track acyl-homoserine lactone (AHL) levels via LC-MS/MS in treated vs. untreated cultures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.